molecular formula C17H28ClNO3 B2944171 1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1217706-59-6

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2944171
CAS No.: 1217706-59-6
M. Wt: 329.87
InChI Key: YLMNRISADUYIJC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholino)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with methyl groups and a phenoxy group attached to a propan-2-ol moiety, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the morpholine ring. One common approach is the reaction of 2,6-dimethylmorpholine with 2,3-dimethylphenol under acidic conditions to form the intermediate. Subsequent alkylation with propan-2-ol and subsequent hydrochloride formation completes the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: Reduction of the compound can lead to the formation of corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the hydroxyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds, hydrogen peroxide, and manganese dioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.

  • Reduction: Alcohols, amines, and other reduced forms.

  • Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, triggering or inhibiting signal transduction pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes targeted by the compound.

  • Receptors: Receptors involved in signal transduction pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the morpholine ring and the phenoxy group. Similar compounds include:

  • 2,6-Dimethylmorpholine: Lacks the phenoxy group.

  • Propan-2-ol derivatives: Lacks the morpholine ring.

  • Phenoxy compounds: Lacks the morpholine ring and propan-2-ol moiety.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-12-6-5-7-17(15(12)4)20-11-16(19)10-18-8-13(2)21-14(3)9-18;/h5-7,13-14,16,19H,8-11H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMNRISADUYIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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